molecular formula C6H11NO2S B12124704 4-hydroxytetrahydro-2H-thiopyran-4-carboxamide

4-hydroxytetrahydro-2H-thiopyran-4-carboxamide

Cat. No.: B12124704
M. Wt: 161.22 g/mol
InChI Key: GVLLRWQBTNYQKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-tetrahydro-thiopyran-4-carboxylic acid amide is a chemical compound with the molecular formula C6H11NO2S It is a derivative of thiopyran, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-tetrahydro-thiopyran-4-carboxylic acid amide typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride . The intermediate products are then hydrolyzed and decarboxylated to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the use of more scalable and efficient methods, such as the double addition of hydrogen sulfide or sodium sulfide to divinyl ketones . These reactions are typically carried out in the presence of catalysts like tricaprylmethylammonium chloride and potassium hydrogen phosphate to enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-tetrahydro-thiopyran-4-carboxylic acid amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

4-Hydroxy-tetrahydro-thiopyran-4-carboxylic acid amide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-tetrahydro-thiopyran-4-carboxylic acid amide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-tetrahydro-thiopyran-4-carboxylic acid amide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its amide group, in particular, allows for different reactivity and interactions compared to its carboxylic acid counterpart.

Properties

IUPAC Name

4-hydroxythiane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c7-5(8)6(9)1-3-10-4-2-6/h9H,1-4H2,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLLRWQBTNYQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.